tert-Butyl (3S)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3S)-4-[6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl]-3-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN5O3/c1-14-13-26(20(28)30-21(2,3)4)8-9-27(14)16-6-7-18(23-12-16)25-17-10-15(22)11-24-19(17)29-5/h6-7,10-12,14H,8-9,13H2,1-5H3,(H,23,25)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFMFYGEYZKANS-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CN=C(C=C2)NC3=C(N=CC(=C3)Cl)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=CN=C(C=C2)NC3=C(N=CC(=C3)Cl)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The process would typically be carried out in a controlled environment to ensure the purity and consistency of the final product. Advanced techniques such as continuous flow chemistry might be employed to enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol
Scientific Research Applications
Immunological Applications
The primary biological activity of tert-butyl (3S)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate involves its interaction with Toll-like receptors (TLRs). TLRs are crucial components of the innate immune system, and this compound acts as an antagonist, potentially offering therapeutic benefits in treating autoimmune diseases and inflammatory conditions. By inhibiting TLR-mediated signaling pathways, it may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in chronic inflammatory diseases .
Neuroprotective Effects
Preliminary research indicates that this compound may exhibit neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's disease. It is hypothesized that this compound could inhibit the aggregation of amyloid-beta peptides. This effect is likely mediated through its ability to modulate oxidative stress and inflammatory responses in neuronal cells .
Anti-inflammatory Properties
The antagonistic effects on TLRs also suggest significant anti-inflammatory potential. By mitigating the activation of these receptors, the compound could play a role in reducing inflammation in various conditions, which is particularly relevant for developing new treatments for chronic inflammatory diseases .
Study 1: TLR Antagonism and Immune Modulation
In a study focusing on immune modulation, researchers investigated the effects of this compound on TLR signaling pathways. The findings indicated a significant reduction in pro-inflammatory cytokine production in vitro, suggesting its potential as a therapeutic agent for autoimmune disorders.
Study 2: Neuroprotection Against Amyloid-Beta Aggregation
Another study explored the neuroprotective effects of this compound against amyloid-beta aggregation using cellular models of Alzheimer's disease. The results demonstrated that treatment with this compound resulted in decreased levels of aggregated amyloid-beta and improved cell viability under oxidative stress conditions .
Mechanism of Action
The mechanism of action of tert-Butyl (3S)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
The target compound shares key structural motifs with several analogs, as summarized below:
Piperazine/Piperidine Carboxylates with Aryl Substituents
Key Observations:
- Stereochemistry : The target compound’s (3S)-methylpiperazine configuration contrasts with analogs like 5n (R-configuration) and 5o (S-configuration), which exhibit opposite optical rotations .
- Core Scaffold : Piperazine in the target compound offers distinct nitrogen spacing compared to piperidine derivatives (e.g., 5m , 5n , 5o ), altering conformational flexibility and hydrogen-bonding capacity.
NMR Spectral Comparisons
highlights the utility of NMR in differentiating analogs based on substituent-induced chemical shift changes. For example:
- Regions A (positions 39–44) and B (positions 29–36) in similar compounds exhibit significant chemical shift variations, directly correlating with substituent modifications (e.g., chloro vs. methoxy groups) .
- The target compound’s pyridin-3-ylamino group would likely induce distinct shifts in these regions compared to pyrazole or nitro-substituted analogs.
Biological Activity
tert-Butyl (3S)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate (CAS No. 1433854-85-3) is a synthetic organic compound notable for its complex structure and potential biological applications. This compound features a tert-butyl group, a piperazine moiety, and multiple pyridine rings, which contribute to its diverse biological activities.
The biological activity of this compound primarily involves its interaction with Toll-like receptors (TLRs), which play a crucial role in the immune response. By acting as an antagonist to TLRs, it holds potential therapeutic applications in treating autoimmune diseases and inflammatory conditions .
2. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It could potentially inhibit the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's disease. This activity is hypothesized to arise from its ability to modulate inflammatory responses and oxidative stress in neuronal cells .
3. Anti-inflammatory Properties
The antagonistic action on TLRs suggests that this compound could reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property is particularly relevant for developing treatments for chronic inflammatory conditions .
Case Studies
- In Vitro Studies : In vitro experiments have demonstrated that compounds similar to this compound can effectively reduce cell death in astrocytes induced by amyloid-beta peptides, suggesting protective effects against neurotoxicity .
- In Vivo Studies : Animal models have shown that similar compounds can improve cognitive function and reduce oxidative stress markers in the brain following scopolamine-induced memory impairment, although specific results for this compound are still pending .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H28ClN5O3 |
| Molecular Weight | 433.94 g/mol |
| CAS Number | 1433854-85-3 |
| Purity | ≥ 97% |
| Biological Activity | Description |
|---|---|
| TLR Antagonism | Modulates immune response |
| Neuroprotection | Inhibits amyloid-beta aggregation |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Q & A
How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Optimization involves:
- Catalyst selection : Palladium-based catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) under inert atmospheres (argon) for cross-coupling reactions .
- Solvent systems : Use of dichloromethane or ion-pairing solvents to enhance reaction efficiency .
- Temperature control : Microwave-assisted heating (e.g., 140°C for 2 minutes) to accelerate reactions while minimizing side products .
- Purification : Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane ratios from 5:95 to 50:50) to separate structurally similar byproducts .
- Computational design : Quantum chemical calculations and reaction path searches to predict optimal conditions, reducing trial-and-error approaches .
What strategies ensure stereochemical fidelity at the 3S position during synthesis?
Answer:
- Chiral auxiliaries : Use of enantiomerically pure starting materials (e.g., (S)-tert-butyl-3-methylpiperazine-1-carboxylate derivatives) to retain stereochemistry .
- Asymmetric catalysis : Chiral ligands or catalysts to direct stereoselective bond formation.
- Analytical validation : Confirm configuration via X-ray crystallography or chiral HPLC .
How can cross-coupling reactions be designed to introduce pyridinyl substituents?
Answer:
- Suzuki-Miyaura coupling : Employ boronate ester intermediates (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivatives) with palladium catalysts in aqueous/organic biphasic systems .
- Buchwald-Hartwig amination : For introducing amino groups to pyridine rings, use copper or palladium catalysts under microwave irradiation .
How can computational modeling predict degradation pathways or stability under varying conditions?
Answer:
- Quantum chemical simulations : Calculate bond dissociation energies and reactive intermediates to identify degradation-prone sites .
- QSPR models : Correlate molecular descriptors (e.g., log P, H-bond donors) with stability data from accelerated testing (e.g., 40°C/75% RH for 4 weeks) .
- AI-driven simulations : Tools like COMSOL Multiphysics model thermal stability and solvent compatibility .
How should researchers resolve contradictory data in reaction yields or spectroscopic results?
Answer:
- Reproducibility checks : Standardize catalyst batches, solvent purity, and reaction monitoring (e.g., in-situ FTIR).
- Design of Experiments (DoE) : Statistically analyze variables (e.g., temperature, solvent ratios) to identify critical factors .
- Advanced spectroscopy : Use 2D NMR (e.g., HSQC, HMBC) or high-resolution mass spectrometry (HRMS) to confirm structural assignments .
What analytical techniques are critical for confirming structural integrity and purity?
Answer:
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry .
- X-ray crystallography : Resolve absolute configuration and crystal packing effects .
- HPLC-MS : Quantify purity (>98%) and detect trace impurities using reverse-phase C18 columns .
How can regioselectivity challenges in pyridine amination be mitigated?
Answer:
- Directing groups : Install temporary groups (e.g., methoxy or chloro substituents) to guide amination to the desired pyridine position .
- Metal coordination : Use copper(I) iodide to stabilize transition states favoring ortho/para selectivity .
What are common side reactions during Boc deprotection, and how are they managed?
Answer:
- Acid-mediated cleavage : Trifluoroacetic acid (TFA) in dichloromethane (3 hours, 0°C to RT) minimizes carbocation rearrangements .
- Byproduct removal : Neutralize with aqueous NaHCO, followed by extraction with ethyl acetate to isolate the deprotected amine .
How can membrane separation technologies improve large-scale purification?
Answer:
- Nanofiltration : Use membranes with tailored pore sizes (e.g., 200–500 Da MWCO) to separate Boc-protected intermediates from smaller byproducts .
- Simulated moving bed (SMB) chromatography : Continuous purification to reduce solvent waste and improve throughput .
What safety protocols are essential for handling reactive intermediates?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
